N,N-diethylethanamine;N-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,1,1-trifluoromethanesulfonamide
CAS No.: 1808205-87-9
Cat. No.: VC8344258
Molecular Formula: C27H28F3N2O4PS
Molecular Weight: 564.6 g/mol
* For research use only. Not for human or veterinary use.
![N,N-diethylethanamine;N-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,1,1-trifluoromethanesulfonamide - 1808205-87-9](/images/structure/VC8344258.png)
Specification
CAS No. | 1808205-87-9 |
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Molecular Formula | C27H28F3N2O4PS |
Molecular Weight | 564.6 g/mol |
IUPAC Name | N,N-diethylethanamine;N-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,1,1-trifluoromethanesulfonamide |
Standard InChI | InChI=1S/C21H13F3NO4PS.C6H15N/c22-21(23,24)31(26,27)25-30-28-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)29-30;1-4-7(5-2)6-3/h1-12,25H;4-6H2,1-3H3 |
Standard InChI Key | CSEKRNBJQQKIGE-UHFFFAOYSA-N |
SMILES | CCN(CC)CC.C1=CC=C2C(=C1)C=CC3=C2C4=C(C=CC5=CC=CC=C54)OP(O3)NS(=O)(=O)C(F)(F)F |
Canonical SMILES | CCN(CC)CC.C1=CC=C2C(=C1)C=CC3=C2C4=C(C=CC5=CC=CC=C54)OP(O3)NS(=O)(=O)C(F)(F)F |
Introduction
Structural and Molecular Characterization
The compound’s architecture is defined by a polycyclic system fused with phosphorus and oxygen heteroatoms. The core structure includes a pentacyclic scaffold (13.8.0.02,11.03,8.018,23) with dioxa (12,14-oxygen) and phosphapenta (13-phosphorus) substitutions. The trifluoromethanesulfonamide group (-SO2CF3) and diethylamine (-N(CH2CH3)2) are appended to this framework, contributing to its electronic and steric profiles.
Property | Value (Related Compounds) | Source Reference |
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Molecular Formula | C80H65NO6P2 | |
Molecular Weight (g/mol) | 1,198.3 | |
CAS Number | 1638840-40-0 (analog) |
Synthesis and Purification Strategies
The synthesis of this compound involves multi-step reactions requiring precise control over temperature, pH, and reagent stoichiometry. A typical pathway begins with the construction of the phosphapentacyclic core via cycloaddition or ring-closing metathesis, followed by functionalization with the trifluoromethanesulfonamide and diethylamine groups.
Key Synthetic Steps
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Core Formation: Cyclization reactions using phosphorus-containing precursors under inert atmospheres to prevent oxidation.
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Sulfonylation: Introduction of the -SO2CF3 group via reaction with trifluoromethanesulfonyl chloride in the presence of a base.
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Amination: Coupling the diethylamine moiety using nucleophilic substitution or reductive amination.
Advanced purification techniques such as column chromatography, recrystallization, or high-performance liquid chromatography (HPLC) are employed to isolate the product from by-products. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are critical for verifying structural integrity at each synthesis stage.
Physicochemical Properties
Property | Observation | Source Reference |
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Solubility | Low in polar solvents (e.g., H2O) | |
Thermal Stability | High (decomposition >250°C) |
Reactivity and Functional Transformations
The compound participates in diverse chemical reactions, leveraging its phosphorus center and sulfonamide group:
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Nucleophilic Substitution: The phosphorus atom acts as a Lewis acid, facilitating reactions with nucleophiles such as amines or alkoxides.
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Electrophilic Aromatic Substitution: The aromatic rings in the pentacyclic system undergo halogenation or nitration under acidic conditions.
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Coordination Chemistry: The phosphorus and sulfonamide groups can coordinate to metal ions, forming complexes with potential catalytic activity .
Applications in Materials Science and Catalysis
The compound’s rigid, conjugated framework makes it a candidate for organic electronics, such as light-emitting diodes (OLEDs) or photovoltaic cells . Additionally, its ability to coordinate transition metals could enable its use as a ligand in asymmetric catalysis, enhancing enantioselectivity in synthetic reactions .
Comparative Analysis with Analogous Compounds
The table below contrasts key features of N,N-diethylethanamine;N-(12,14-dioxa-13-phosphapentacyclo[...]decaen-13-yl)-1,1,1-trifluoromethanesulfonamide with related structures:
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